N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrimidine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 5-nitropyrimidine-2,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-5-nitropyrimidine-2,4-diamine
- N-(4-fluorophenyl)-5-nitropyrimidine-2,4-diamine
Uniqueness
N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Biological Activity
N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amine group at the 2 and 4 positions. The presence of a chlorophenyl group at the N4 position enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown potent inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control. This inhibition can lead to antiproliferative effects in cancer cells .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes that contribute to inflammation .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. These studies typically involve assessing the compound's efficacy against various tumor cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | CDK2 Inhibition |
HeLa (Cervical Cancer) | 9.3 | CDK9 Inhibition |
A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines through its action on CDKs .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Research Findings and Case Studies
- Study on CDK Inhibition : A recent study synthesized a series of pyrimidine derivatives and tested their inhibitory effects on CDK2 and CDK9. Among these, this compound demonstrated potent activity with IC50 values below 10 µM against both kinases, indicating its potential as an anticancer agent .
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in edema formation and inflammatory cell infiltration compared to control groups. This suggests its efficacy in mitigating inflammatory responses .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications at the N4 position significantly influence biological activity. Compounds with electron-withdrawing groups like chloro or nitro groups tend to exhibit enhanced potency against cancer cell lines .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-6-1-3-7(4-2-6)14-9-8(16(17)18)5-13-10(12)15-9/h1-5H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHFFKNMIHDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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